molecular formula C14H16N2 B1212718 N-methyl-1,2,3,4-tetrahydroacridin-9-amine CAS No. 316-88-1

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

Numéro de catalogue: B1212718
Numéro CAS: 316-88-1
Poids moléculaire: 212.29 g/mol
Clé InChI: OBXGPCSAPSCKID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities.

Analyse Biochimique

Biochemical Properties

N-methyl-1,2,3,4-tetrahydroacridin-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor . This interaction is significant in the context of neurochemical processes, as cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting these enzymes, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of cholinesterase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Furthermore, the compound’s interaction with cholinesterase enzymes can trigger downstream signaling pathways that influence gene expression and cellular responses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Another approach includes the reaction of acridine hydrazide with methylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like acetonitrile and dimethyl sulfoxide (DMSO) is common in these processes .

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which are often evaluated for their biological activities .

Applications De Recherche Scientifique

Neuroprotective Properties

One of the primary applications of N-methyl-1,2,3,4-tetrahydroacridin-9-amine is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. This compound acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission that is often impaired in Alzheimer's patients. Research indicates that it can mitigate beta-amyloid neurotoxicity and oxidative stress, thereby protecting cholinergic neurons in vitro and potentially improving cognitive functions .

Case Study: Alzheimer’s Disease

A study highlighted the compound's ability to inhibit acetylcholinesterase effectively and reduce neurotoxicity associated with beta-amyloid proteins. The compound demonstrated significant activity in various in vitro assays designed to evaluate its neuroprotective effects against oxidative stress and neurodegeneration .

Antileishmanial Activity

This compound derivatives have been explored for their antileishmanial properties against Leishmania (Leishmania) infantum. Structure-activity relationship (SAR) studies have indicated that certain modifications to the tetrahydroacridine structure enhance its efficacy as an antileishmanial agent. These compounds were shown to inhibit specific enzymes critical for the survival of the parasite .

Case Study: Leishmaniasis

In a recent study, several derivatives were synthesized and tested against Leishmania promastigotes. The most promising derivative exhibited an IC50 value of 0.60 μM, showcasing its potential as a lead compound for developing new treatments against leishmaniasis .

Anticancer Potential

Emerging research has also suggested that this compound could possess anticancer properties. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. For instance, compounds derived from this scaffold have shown significant growth inhibition in multiple cancer cell lines .

Case Study: Cancer Cell Lines

In experimental studies involving different cancer cell lines such as OVCAR-8 and NCI-H460, certain derivatives demonstrated percent growth inhibitions exceeding 85%, indicating strong anticancer activity .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that enhance its bioactivity. Techniques such as microwave-assisted synthesis have been employed to improve yield and efficiency during the preparation of various derivatives. These modifications not only optimize the synthesis process but also allow for tailoring the chemical properties of the compound to enhance its therapeutic potential .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its viability as a drug candidate. Studies have indicated favorable pharmacokinetic profiles for certain derivatives, which could lead to improved efficacy and reduced side effects when administered therapeutically .

Activité Biologique

N-methyl-1,2,3,4-tetrahydroacridin-9-amine (often referred to as a derivative of tacrine) has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

This compound primarily functions as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function. The compound has demonstrated significant inhibitory activity against both human AChE and butyrylcholinesterase (BuChE), with reported IC50 values indicating its potency.

Inhibitory Activity

The following table summarizes the IC50 values for this compound and its derivatives against various enzymes:

CompoundAChE IC50 (μM)BuChE IC50 (μM)MAO-A IC50 (μM)MAO-B IC50 (μM)
This compound1.570.432.304.75
Tacrine0.050.07--

Data sourced from recent studies demonstrating the compound's efficacy against cholinesterases and monoamine oxidases .

Cognitive Enhancement

In vivo studies have shown that this compound can improve cognitive function in animal models with memory impairments induced by scopolamine. For instance:

  • Scopolamine-induced memory impairment : Mice treated with this compound exhibited improved performance in memory tasks compared to control groups .

Neurotoxicity Assessment

The compound has also been evaluated for neurotoxicity:

  • In tests involving PC12 and BV-2 cell lines, this compound showed low toxicity levels at concentrations up to 2500 mg/kg .
  • Further assessments indicated no significant hepatotoxicity at concentrations up to 20 μM in HepG2 cells and minimal neurotoxicity in SH-SY5Y cell lines .

Structure–Activity Relationship (SAR)

Research indicates that modifications to the tetrahydroacridine structure can enhance biological activity:

  • C4-functionalization : Novel derivatives have been synthesized that exhibit improved inhibitory activities against cholinesterases compared to tacrine itself .

Case Studies

  • Alzheimer's Disease Therapeutics : A series of studies have focused on the development of N-methyl derivatives for Alzheimer's treatment. These compounds have shown promise in reversing cognitive deficits in animal models .
  • Dual Inhibition : Recent findings suggest that some derivatives not only inhibit cholinesterases but also exhibit activity against other targets such as glycogen synthase kinase 3β (GSK-3β), which is implicated in Alzheimer's pathology .

Propriétés

IUPAC Name

N-methyl-1,2,3,4-tetrahydroacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXGPCSAPSCKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953564
Record name N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-88-1
Record name NSC172174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.